![molecular formula C23H13Cl2N3O2S2 B13803800 3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-2-carboxamide,3-chloro-N-[[[2-(2-chlorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-(9ci) is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-carboxamide derivatives typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with appropriate amines under specific conditions. For instance, the synthesis of 3-chloro-N-[[[2-(2-chlorophenyl)-5-benzoxazolyl]amino]thioxomethyl]benzo[b]thiophene-2-carboxamide can be achieved through the following steps:
Formation of Benzo[b]thiophene-2-carboxylic Acid Chloride: This involves the reaction of benzo[b]thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(2-chlorophenyl)-5-benzoxazolylamine in the presence of a base such as triethylamine to form the desired carboxamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene-2-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-2-carboxamide derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of benzo[b]thiophene-2-carboxamide derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as agonists of the stimulator of interferon genes (STING) pathway. Upon binding to STING, these compounds trigger the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. This leads to the production of type I interferons and proinflammatory cytokines, which play crucial roles in immune responses and antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-carboxamide derivatives can be compared with other similar compounds such as:
Benzo[b]thiophene-2-carboxamidine: Known for its use in medicinal chemistry as a potential therapeutic agent.
3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide: Studied for its structural properties and potential biological activities.
These comparisons highlight the unique structural features and biological activities of benzo[b]thiophene-2-carboxamide,3-chloro-N-[[[2-(2-chlorophenyl)-5-benzoxazolyl]amino]thioxomethyl]-(9ci), making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H13Cl2N3O2S2 |
|---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
3-chloro-N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O2S2/c24-15-7-3-1-5-13(15)22-27-16-11-12(9-10-17(16)30-22)26-23(31)28-21(29)20-19(25)14-6-2-4-8-18(14)32-20/h1-11H,(H2,26,28,29,31) |
InChI-Schlüssel |
VGOVNQHGSVDBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


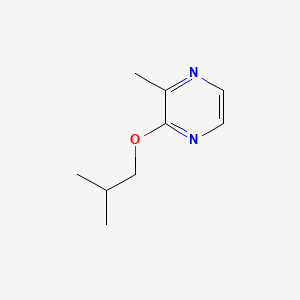
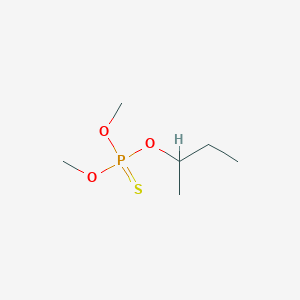
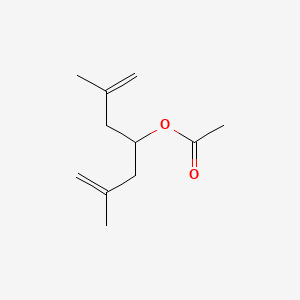
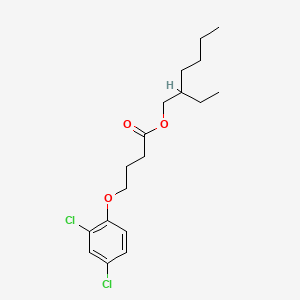
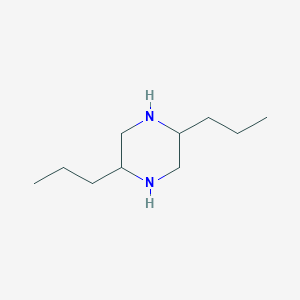

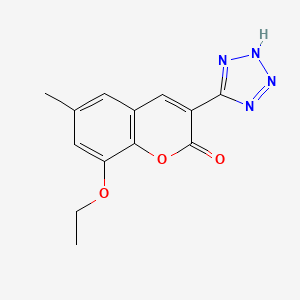
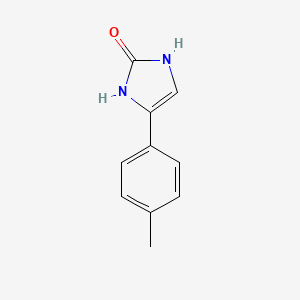
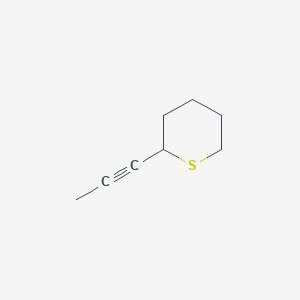
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
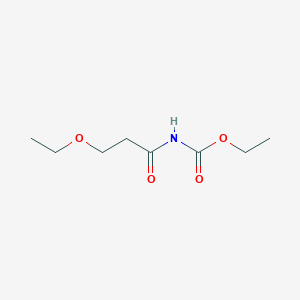
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
